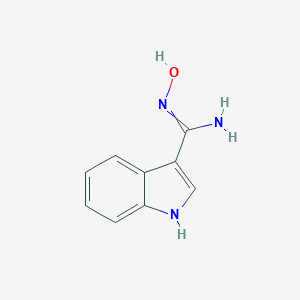

N'-Hydroxy-1H-indole-3-carboximidamide

Descripción general

Descripción

- Su nombre formal es N-hidroxi-1H-indole-3-carboximidamida .

- Como sólido cristalino, juega un papel crucial en el desarrollo de varios compuestos farmacéuticos .

Indole-3-amidoxima: (Número CAS: 95649-37-9) es un intermedio sintético utilizado en la síntesis farmacéutica.

Métodos De Preparación

Rutas Sintéticas: Si bien las rutas sintéticas específicas pueden variar, un método común implica la conversión de indole-3-carboxaldehído a indole-3-amidoxima utilizando hidroxilamina como reactivo.

Condiciones de Reacción: La reacción generalmente ocurre en condiciones suaves, a menudo en un solvente como dimetilformamida (DMF) o dimetilsulfóxido (DMSO).

Producción Industrial:

Análisis De Reacciones Químicas

Reactividad: La indole-3-amidoxima puede participar en varias reacciones, incluida la oxidación, la reducción y la sustitución.

Reactivos y Condiciones Comunes:

Productos Principales: Estas reacciones producen diversos productos, dependiendo de las condiciones de reacción específicas y los sustituyentes.

Aplicaciones Científicas De Investigación

Scientific Research Applications

N'-Hydroxy-1H-indole-3-carboximidamide has diverse applications across multiple scientific disciplines:

Chemistry

- Building Block : It serves as a crucial building block for synthesizing more complex molecules.

- Reagent in Organic Reactions : The compound is utilized in various organic reactions due to its reactivity.

Biology

- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, contributing to research in metabolic pathways.

- Protein Interactions : Investigated for its role in modulating protein interactions, which is essential for understanding cellular mechanisms.

Medicine

- Therapeutic Potential : Research indicates potential therapeutic properties, including anti-inflammatory and anticancer activities. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Industry

- Material Development : Used in developing new materials and chemical processes, particularly in pharmaceuticals and agrochemicals.

The biological activities of this compound are noteworthy:

Antimicrobial Activity

Research indicates significant antimicrobial properties against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 3.91 µg/mL | 7.81 µg/mL |

| Escherichia coli | 15.62 µg/mL | 31.25 µg/mL |

| Bacillus subtilis | 1.95 µg/mL | 3.91 µg/mL |

These findings suggest that this compound could be developed into a potent antibacterial agent, particularly effective against resistant strains.

Antiviral Activity

In studies focusing on hepatitis B virus (HBV), some derivatives exhibited potent antiviral activities with IC50 values as low as 3.1 μmol/L, indicating strong potential for therapeutic applications in viral infections.

Anticancer Properties

The compound's anticancer activity has been documented through various studies:

| Cell Line Tested | IC50 Value (μM) |

|---|---|

| Lung Adenocarcinoma (H1563) | 70.94 μM |

These results demonstrate the compound's ability to inhibit cancer cell proliferation significantly.

Case Study 1: Optic Nerve Crush Model

A study evaluated the protective effects of this compound in a mouse model of optic nerve injury. Treatment significantly reduced retinal ganglion cell loss compared to control groups, suggesting neuroprotective effects relevant for conditions involving neuronal degeneration.

Case Study 2: Antiviral Efficacy

Research focused on optimizing indole derivatives for HBV treatment revealed that modifications to the indole structure could enhance antiviral efficacy significantly, paving the way for new therapeutic strategies against viral hepatitis.

Mecanismo De Acción

- El mecanismo preciso por el cual la indole-3-amidoxima ejerce sus efectos sigue siendo un área activa de investigación.

- Es probable que interactúe con objetivos o vías moleculares específicos, influyendo en las funciones celulares .

Comparación Con Compuestos Similares

Singularidad: La singularidad de la indole-3-amidoxima radica en su papel como intermedio, que cierra la brecha entre compuestos más simples y productos farmacéuticos más complejos.

Compuestos Similares: Si bien no es exhaustivo, los compuestos relacionados incluyen indoles, amidoximas y otros intermediarios heterocíclicos.

Actividad Biológica

N'-Hydroxy-1H-indole-3-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

This compound is characterized by the indole ring structure, which is known for its biological activity. The compound features a hydroxyl group and a carboximidamide functional group, enhancing its reactivity and potential biological interactions. The molecular formula is with a molecular weight of approximately 206.21 g/mol.

Biological Activities

Research has demonstrated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Similar indole derivatives have shown effectiveness against bacterial and fungal strains.

- Anticancer Properties : Studies suggest that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing chronic inflammation.

The biological effects of this compound are mediated through several biochemical pathways:

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, influencing drug metabolism and biotransformation processes.

- Cell Signaling Modulation : It affects the MAPK/ERK pathway, crucial for cell growth and differentiation.

- Inhibition of Kinases : this compound can inhibit specific kinases involved in signal transduction, impacting cellular communication and response to external stimuli.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anticancer | Induction of apoptosis in cancer cells | , |

| Anti-inflammatory | Modulation of inflammatory cytokines |

Case Study: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that at concentrations ranging from 10 µM to 50 µM, the compound significantly reduced cell viability by inducing apoptosis through caspase activation pathways. The IC50 values varied depending on the cell line, suggesting selective cytotoxicity .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution characteristics. Studies suggest that the compound has favorable solubility properties, which enhance its bioavailability. However, further research is needed to fully elucidate its metabolic pathways and elimination routes.

Propiedades

IUPAC Name |

N'-hydroxy-1H-indole-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-9(12-13)7-5-11-8-4-2-1-3-6(7)8/h1-5,11,13H,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLODAUYNZPGORS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.